molecular formula C13H14ClN3 B8444161 8-Chloro-2-piperazin-1-yl-quinoline

8-Chloro-2-piperazin-1-yl-quinoline

Cat. No.: B8444161
M. Wt: 247.72 g/mol
InChI Key: SNWBBXUEBKYYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Quinoline (B57606) Scaffold in Contemporary Chemical Biology Research

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural unit in a multitude of natural products and synthetic compounds with significant pharmacological properties. chemrj.org Its presence in the antimalarial drug quinine, first extracted from cinchona bark, marked an early triumph in chemotherapy. jabde.com In contemporary research, quinoline derivatives are investigated for a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. chemrj.org The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of its biological and physicochemical properties. This adaptability has made it a prized building block in the design of novel therapeutic agents.

The Piperazine (B1678402) Moiety in Medicinal Chemistry and Chemical Design

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, is another cornerstone of medicinal chemistry. Its incorporation into drug candidates is often driven by its ability to improve pharmacokinetic properties, such as aqueous solubility and oral bioavailability. The piperazine ring can also participate in crucial hydrogen bonding interactions with biological targets, thereby enhancing binding affinity and potency. researchgate.net This moiety is a key component in a diverse range of approved drugs, underscoring its importance in chemical design. The structural and biological significance of the 7-chloro-4-(piperazin-1-yl)quinoline (B128142) core, for instance, has been highlighted in the development of agents with antimalarial, anticancer, and anti-HIV activities. researchgate.net

Academic Context and Research Significance of 8-Chloro-2-piperazin-1-yl-quinoline

The combination of a quinoline core with a piperazine side chain has led to the development of numerous compounds with significant biological activity. While direct and extensive research on this compound is not widely published, the academic interest in analogous structures provides a strong rationale for its investigation. For example, the related compound 7-chloro-4-(piperazin-1-yl)quinoline is a well-established intermediate in the synthesis of the antimalarial drug piperaquine. iucr.org The substitution pattern on the quinoline ring, as well as the point of attachment of the piperazine moiety, can profoundly influence the compound's biological profile. Research into quinoline-piperazine hybrids has explored their potential as anticancer agents, with some derivatives showing inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-II). nih.gov The chloro substituent on the quinoline ring is a common feature in many bioactive molecules, often enhancing their therapeutic efficacy.

Overview of Research Trajectories for this compound

Given the established biological activities of related quinoline-piperazine hybrids, the research trajectories for this compound are likely to follow several key paths. A primary focus would be its synthesis and characterization, establishing efficient synthetic routes to enable further investigation. Subsequently, screening for a range of biological activities would be a logical step. Based on the profiles of analogous compounds, this would likely include evaluation for anticancer, antimalarial, and antimicrobial properties.

For instance, studies on similar structures have demonstrated that the position of the piperazine ring on the quinoline nucleus can impact activity. While many studies have focused on C4-substituted quinolines, research has also begun to explore C2-substituted analogues. researchgate.net Therefore, investigating the specific biological effects of the 2-piperazinyl substitution in this compound would be a novel and significant area of inquiry. Furthermore, computational studies, such as molecular docking, could be employed to predict potential biological targets and guide the design of future derivatives with improved activity and selectivity.

Properties

Molecular Formula

C13H14ClN3

Molecular Weight

247.72 g/mol

IUPAC Name

8-chloro-2-piperazin-1-ylquinoline

InChI

InChI=1S/C13H14ClN3/c14-11-3-1-2-10-4-5-12(16-13(10)11)17-8-6-15-7-9-17/h1-5,15H,6-9H2

InChI Key

SNWBBXUEBKYYCY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=CC=C3Cl)C=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 8 Chloro 2 Piperazin 1 Yl Quinoline

General Synthetic Strategies for 2-Piperazin-1-yl-quinoline Derivatives

The construction of 2-piperazin-1-yl-quinoline derivatives can be achieved through several versatile synthetic approaches. These methods often involve either the pre-functionalization of the quinoline (B57606) core followed by the introduction of the piperazine (B1678402) moiety or the construction of the quinoline ring system with the piperazine group already incorporated in one of the precursors.

Nucleophilic Aromatic Substitution Pathways for Halogenated Quinolines

A predominant method for the synthesis of 2-piperazin-1-yl-quinolines involves the nucleophilic aromatic substitution (SNAr) reaction. In this approach, a quinoline ring bearing a suitable leaving group, typically a halogen, at the C-2 position is reacted with piperazine. The nitrogen atom of the piperazine acts as the nucleophile, displacing the halogen to form the desired product.

The reactivity of halogenated quinolines in SNAr reactions is significantly higher at the C-2 and C-4 positions. quimicaorganica.org This is attributed to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. wikipedia.orgchemistrysteps.com The general mechanism proceeds through an addition-elimination pathway. quimicaorganica.org For the synthesis of 2-piperazin-1-yl-quinolines, 2-chloroquinoline or 2-bromoquinoline is commonly employed as the starting material. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed and often requires elevated temperatures. researchgate.netbenthamdirect.comdntb.gov.ua

Reactant 1Reactant 2ConditionsProduct
2-ChloroquinolinePiperazineBase, Heat2-Piperazin-1-yl-quinoline
2-BromoquinolinePiperazineBase, Heat2-Piperazin-1-yl-quinoline

Cyclization Reactions in Quinoline Core Synthesis

The quinoline core itself can be synthesized through various classical and modern cyclization reactions. These methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their equivalents. Some of the most well-known named reactions for quinoline synthesis include:

Skraup Synthesis: This reaction involves the treatment of aniline with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline. pharmaguideline.comiipseries.org

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. pharmaguideline.comiipseries.org

Combes Quinoline Synthesis: This method involves the reaction of anilines with β-diketones in the presence of an acid catalyst. pharmaguideline.comiipseries.org

Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. pharmaguideline.com

While these methods are fundamental for constructing the quinoline ring, for the synthesis of 2-piperazin-1-yl-quinolines, they would require the use of appropriately substituted precursors that already contain the piperazine moiety or a group that can be readily converted to it.

One-Pot Multicomponent Reaction Approaches

Modern synthetic chemistry has seen a rise in the use of one-pot multicomponent reactions (MCRs) for the efficient construction of complex molecules. mdpi.com These reactions combine three or more reactants in a single step to form a product that incorporates substantial portions of all the starting materials. mdpi.com For the synthesis of 2-piperazin-1-yl-quinoline derivatives, MCRs can offer a streamlined approach, avoiding the isolation of intermediates and reducing waste. eurekaselect.comingentaconnect.comresearchgate.net For instance, a one-pot reaction could potentially involve an aniline, an aldehyde, and a piperazine-containing building block to assemble the final product in a single synthetic operation. grafiati.com

Specific Synthetic Routes for 8-Chloro-2-piperazin-1-yl-quinoline

The synthesis of the target compound, this compound, requires the specific placement of a chlorine atom at the C-8 position and a piperazine group at the C-2 position of the quinoline ring.

Introduction of Halogen Substituents at the C-8 Position of the Quinoline Ring

The introduction of a halogen atom at the C-8 position of the quinoline ring can be achieved through electrophilic aromatic substitution. However, direct halogenation of quinoline under acidic conditions typically yields a mixture of 5- and 8-haloquinolines. iust.ac.ir To achieve regioselectivity, directing groups or specific reaction conditions are often necessary. For instance, metal-free protocols for the C-H halogenation of 8-substituted quinolines have been developed, offering a high degree of regioselectivity. rsc.orgrsc.org In many synthetic strategies, it is more practical to start with a pre-functionalized aniline, such as 2-chloroaniline, which will then direct the cyclization to form the 8-chloroquinoline core.

Starting MaterialReagentProduct
QuinolineHalogenating AgentMixture of 5- and 8-Haloquinoline
8-Substituted QuinolineTrihaloisocyanuric acidC5-Halogenated Product rsc.org
2-Chloroanilineα,β-Unsaturated Carbonyl8-Chloroquinoline derivative

Formation of the Piperazine Linkage at the C-2 Position of the Quinoline Ring

With the 8-chloroquinoline core in hand, the final step is the introduction of the piperazine moiety at the C-2 position. This is most commonly achieved via a nucleophilic aromatic substitution reaction, as described in section 2.1.1. The starting material would be 2,8-dichloroquinoline. The greater reactivity of the halogen at the C-2 position allows for selective substitution by piperazine. quimicaorganica.org The reaction of 2,8-dichloroquinoline with piperazine, typically in a suitable solvent and in the presence of a base, would yield the desired this compound. benthamdirect.com The synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline, a related compound, is well-documented and proceeds via a similar nucleophilic aromatic substitution of 4,7-dichloroquinoline with piperazine. mdpi.comgoogle.com

A specific example of a similar reaction is the synthesis of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, where 2-chloroquinoline-3-carbaldehyde is refluxed with N-methylpiperazine in the presence of anhydrous potassium carbonate in DMF. nih.gov

Reactant 1Reactant 2ConditionsProduct
2,8-DichloroquinolinePiperazineBase, Solvent, HeatThis compound
2-Chloroquinoline-3-carbaldehydeN-MethylpiperazineK2CO3, DMF, Reflux2-(4-Methylpiperazin-1-yl)quinoline-3-carbaldehyde nih.gov
4,7-DichloroquinolinePiperazineReflux7-Chloro-4-(piperazin-1-yl)-quinoline mdpi.comgoogle.com

Derivatization Strategies and Analogs of the this compound Core

Derivatization of the this compound scaffold is a key strategy for creating diverse analogs. Modifications can be systematically introduced at two primary locations: the piperazine nitrogen atom and various positions on the quinoline ring system.

The secondary amine of the piperazine ring in this compound is a versatile handle for a wide range of chemical modifications. Common derivatization strategies include acylation, sulfonylation, and alkylation, which allow for the introduction of a vast array of functional groups, thereby altering the molecule's steric and electronic properties. acs.org

Acylation and sulfonylation reactions are frequently employed to introduce amide and sulfonamide functionalities. For instance, reacting the parent piperazinyl-quinoline with various sulfonyl chlorides can yield a series of sulfonamide derivatives. acs.orgnih.gov Similarly, treatment with acyl chlorides or carboxylic acids, often activated with coupling agents, leads to the formation of amide analogs. acs.orgnih.gov These reactions typically proceed under standard conditions and are amenable to a wide range of substituents on the acyl or sulfonyl moiety. nih.gov

Alkylation of the piperazine nitrogen introduces different alkyl or arylalkyl groups. One common method involves the reaction with propargyl bromide in the presence of a base like potassium carbonate in an anhydrous solvent such as dimethylformamide (DMF), resulting in a terminal alkyne functional group. imperial.ac.uk This alkyne can then serve as a handle for further modifications, such as click chemistry reactions. imperial.ac.uk Another approach is the reaction with substituted chloroacetamides to introduce more complex side chains. rsc.org These modifications are crucial for exploring structure-activity relationships in medicinal chemistry contexts. nih.gov

Reaction TypeReagents and ConditionsResulting Functional GroupExample Precursor
SulfonylationAryl/Alkyl Sulfonyl Chloride, Base (e.g., DIPEA), Solvent (e.g., DMF)Sulfonamide6-Fluoro-4-methoxy-2-[(piperazin-1-yl)methyl]-quinoline nih.gov
AcylationCarboxylic Acid, Coupling Agent (e.g., HATU), Base (e.g., DIPEA), Solvent (e.g., DMF)Amide2-(Piperazin-1-yl)quinoline-3-carbaldehyde acs.org
AlkylationPropargyl Bromide, Base (K2CO3), Solvent (DMF)N-Propargyl7-Chloro-4-piperazin-1-yl-quinoline imperial.ac.uk
Reductive AminationAldehyde/Ketone, Reducing AgentN-Alkyl/N-Arylalkyl2-(Piperazin-1-yl)quinoline-3-carbaldehyde acs.org

Modifying the quinoline ring of the this compound core can be achieved through two main approaches: de novo synthesis from substituted precursors or direct functionalization of the pre-formed quinoline system.

The de novo synthesis approach involves building the quinoline ring from appropriately substituted anilines. For example, the electrophilic cyclization of N-(2-alkynyl)anilines can produce quinolines with substituents at various positions. nih.gov Using a para-substituted aniline, such as p-bromoaniline or p-nitroaniline, in this type of synthesis would result in a 6-bromo or 6-nitro substituted quinoline core, respectively. This method also allows for the introduction of halogens or other groups at the 3-position of the quinoline ring. nih.gov

Direct functionalization of the quinoline ring is also a viable strategy. The quinoline system can undergo electrophilic substitution reactions. Due to the deactivating effect of the nitrogen atom on the pyridine (B92270) ring, electrophilic attack preferentially occurs on the benzene (B151609) ring, typically at the C5 and C8 positions. graduatecollege.ac.in Furthermore, modern synthetic methods like transition metal-catalyzed C-H activation have emerged as powerful tools for the regioselective functionalization of quinolines, often using N-oxides as directing groups to achieve substitution at positions like C8.

Another strategy involves nucleophilic aromatic substitution (SNAr). If a suitable leaving group, such as a halogen, is present on the quinoline ring (other than at the C2 or C4 positions which are highly activated), it can be displaced by various nucleophiles. This allows for the introduction of groups like sulfanyl, hydrazino, or amino functionalities. mdpi.com For instance, the hydroxyl group of 8-hydroxyquinoline (B1678124) can be alkylated or benzylated after the core quinoline structure is formed, demonstrating functionalization at the C8 position. nih.gov

Substitution StrategyMethodologyPosition(s) FunctionalizedExample Reaction
De Novo SynthesisElectrophilic cyclization of substituted N-(2-alkynyl)anilinesC3, C6, etc.Cyclization of a p-bromoaniline derivative to yield a 6-bromoquinoline nih.gov
Electrophilic Aromatic SubstitutionReaction with electrophiles (e.g., nitrating or sulfonating agents) in acidic mediaC5 and C8Nitration of quinoline to yield 5-nitroquinoline and 8-nitroquinoline graduatecollege.ac.in
Nucleophilic Aromatic SubstitutionDisplacement of a leaving group (e.g., -Cl) by a nucleophileVaries (e.g., C4)Reaction of 4-chloro-8-methylquinolin-2(1H)-one with nucleophiles mdpi.com
C-H ActivationTransition metal catalysis, often with N-oxide directing groupC8, C2Rhodium-catalyzed C-8 alkylation of quinoline N-oxides researchgate.net
Functional Group InterconversionAlkylation of a hydroxyl groupC8Alkylation of 8-hydroxy-N-(4-sulfamoylphenyl) quinoline-2-carboxamide nih.gov

Optimization of Synthetic Conditions for this compound Synthesis

The primary method for synthesizing the this compound core involves a nucleophilic aromatic substitution (SNAr) reaction between a di-substituted quinoline, such as 2,8-dichloroquinoline, and piperazine. The optimization of this key step is critical for achieving high yields and purity. Reaction parameters such as the solvent, temperature, presence or absence of a base, and reaction time are all important variables.

Studies on analogous systems provide insight into optimal conditions. For example, the reaction of 4,7-dichloroquinoline with piperazine has been successfully carried out in refluxing ethanol for 12 hours. imperial.ac.uk Ethanol serves as a polar protic solvent that can facilitate the reaction. Another set of conditions involves using acetonitrile (MeCN) as the solvent at room temperature for a shorter duration of one hour. In other cases, dimethylformamide (DMF) is used as a polar aprotic solvent in the presence of a base like potassium carbonate (K2CO3) at a moderately elevated temperature of 60 °C. The choice of solvent can influence reaction rates and solubility of reactants, while the addition of a base can neutralize the HCl generated during the reaction, driving it to completion. The temperature is also a key factor, with higher temperatures generally leading to faster reaction rates, although this must be balanced against the potential for side reactions. The use of N-Boc protected piperazine is also a common strategy, which requires a subsequent deprotection step but can prevent side reactions like di-substitution. nih.gov

ParameterCondition 1Condition 2Condition 3
SolventEthanol (EtOH) imperial.ac.ukAcetonitrile (MeCN)Dimethylformamide (DMF) nih.gov
TemperatureReflux imperial.ac.ukRoom Temperature60 °C nih.gov
BaseNone specified imperial.ac.ukNone specifiedPotassium Carbonate (K2CO3) nih.gov
Reaction Time12 hours imperial.ac.uk1 hourNot specified nih.gov
Piperazine ReactantPiperazine imperial.ac.ukAnhydrous PiperazineN-Boc Piperazine nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 8 Chloro 2 Piperazin 1 Yl Quinoline and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 8-Chloro-2-piperazin-1-yl-quinoline. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each atom. nih.govtsijournals.com

In ¹H NMR studies of quinoline (B57606) derivatives, the chemical shifts of protons are influenced by the electronic effects of substituents and intermolecular interactions, such as π-π stacking. uncw.eduuncw.edu For instance, the protons on the quinoline ring system will exhibit characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment. The piperazine (B1678402) moiety will also show distinct signals, typically in the aliphatic region of the spectrum. The integration of these signals provides a ratio of the number of protons in different environments.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the quinoline and piperazine rings are sensitive to their local electronic environment. nih.govtsijournals.com For example, carbons bonded to the electronegative chlorine and nitrogen atoms will be deshielded and appear at a lower field. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish connectivity between protons and carbons, further solidifying the structural assignment. nih.govclockss.org

Table 1: Representative NMR Data for Substituted Quinoline-Piperazine Derivatives This table presents hypothetical but representative NMR data based on known chemical shift ranges for similar structures.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Quinoline H-37.0-7.2120-125
Quinoline H-48.0-8.2148-152
Quinoline H-57.6-7.8127-130
Quinoline H-67.3-7.5125-128
Quinoline H-77.8-8.0135-138
Piperazine CH₂ (adjacent to quinoline)3.8-4.045-50
Piperazine CH₂ (distant from quinoline)3.0-3.245-50

Note: Actual chemical shifts can vary depending on the solvent and specific derivative. nih.govrsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by analyzing their vibrational modes. researchgate.net For this compound, these techniques can confirm the presence of the quinoline ring, the piperazine ring, and the C-Cl bond.

The IR spectrum will show characteristic absorption bands corresponding to the stretching and bending vibrations of the various bonds. For example, C-H stretching vibrations of the aromatic quinoline ring are typically observed in the 3100-3000 cm⁻¹ region. scialert.net The C=C and C=N stretching vibrations within the quinoline ring system give rise to strong bands in the 1625-1430 cm⁻¹ range. scialert.net The C-N stretching vibrations of the piperazine ring are expected in the 1150-1130 cm⁻¹ region. scialert.net The C-Cl stretching vibration will appear in the fingerprint region, typically around 1090 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The analysis of both IR and Raman spectra, often supported by computational methods like Density Functional Theory (DFT), allows for a detailed and unambiguous assignment of the vibrational modes. researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound This table presents expected vibrational frequencies based on data for similar quinoline derivatives.

Functional Group/Vibration Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch (Quinoline)3100-3000 scialert.net3100-3000
Aliphatic C-H Stretch (Piperazine)2950-28502950-2850
C=C/C=N Stretch (Quinoline)1625-1430 scialert.net1625-1430
C-N Stretch (Piperazine)1150-1130 scialert.net1150-1130
C-Cl Stretch~1090 researchgate.net~1090

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. nih.gov For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming its elemental composition. researchgate.net

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can fragment in predictable ways, and the resulting fragment ions can be used to piece together the structure of the parent molecule. For example, cleavage of the piperazine ring or loss of the chlorine atom are likely fragmentation pathways. researchgate.netchempap.org

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₃H₁₄ClN₃
Exact Mass247.0927
Molecular Weight247.73
Key Fragment Ions (m/z)[M-Cl]⁺, fragments from piperazine ring cleavage

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The absorption of UV or visible light by this compound will promote electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's conjugated system.

The quinoline ring system is a chromophore that absorbs in the UV region. The spectrum is expected to show multiple absorption bands corresponding to π-π* and n-π* transitions. researchgate.net The position and intensity of these bands can be influenced by the substituents on the quinoline ring and the solvent used for the measurement. researchgate.net For instance, the chloro and piperazinyl groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to unsubstituted quinoline. nih.gov

Table 4: Expected UV-Vis Absorption Maxima for this compound This table presents expected absorption ranges based on data for similar quinoline derivatives.

Transition Type Expected λmax (nm)
π-π* (Quinoline Ring)230-250 and 300-320 researchgate.net
n-π* (Quinoline Ring)~370 researchgate.net

X-ray Crystallography for Determination of Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

The crystal structure would also elucidate the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding and π-π stacking interactions. mdpi.com For example, the piperazine ring can adopt a chair conformation, and the quinoline ring system may exhibit a certain degree of planarity. mdpi.compreprints.org The analysis of the crystal packing can reveal how the molecules arrange themselves in the solid state, which can influence the material's physical properties. mdpi.com

Table 5: Illustrative Crystallographic Parameters for a Quinoline Derivative This table is based on published data for a related compound, 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, to illustrate the type of information obtained. mdpi.com

Parameter Value
Crystal SystemMonoclinic mdpi.com
Space GroupP2₁/c mdpi.com
Key Intermolecular InteractionsHydrogen bonding, π-π stacking mdpi.com
ConformationPiperazinyl ring in chair conformation mdpi.com
Dihedral Angle (Benzene/Pyridine (B92270) rings)5.83(3)° mdpi.com

Computational Chemistry and Theoretical Investigations of 8 Chloro 2 Piperazin 1 Yl Quinoline

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the molecular properties of chemical compounds. For 8-Chloro-2-piperazin-1-yl-quinoline, DFT studies can elucidate its electronic structure and provide a detailed reactivity profile.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For quinoline (B57606) derivatives, the distribution of HOMO and LUMO orbitals provides insight into their reactive properties. tandfonline.com In the case of this compound, the HOMO is expected to be delocalized over the quinoline ring and the piperazine (B1678402) moiety, indicating that these are the regions from which electrons are most readily donated. The LUMO is likely to be distributed over the quinoline ring system, suggesting this is the most probable site for nucleophilic attack.

Table 1: Expected Frontier Molecular Orbital Properties of this compound

PropertyDescriptionExpected Characteristics for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability.Relatively high, with electron density concentrated on the quinoline and piperazine rings.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability.Relatively low, with electron density localized on the quinoline ring system.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates molecular reactivity and stability.A moderate gap is expected, suggesting a balance between stability and reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions.

For a molecule like this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the quinoline and piperazine rings, as well as the chlorine atom, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the piperazine ring and some parts of the quinoline ring would exhibit positive potential, indicating favorable sites for nucleophilic attack. A study on 8-chloro-quinolone compounds demonstrated the utility of MEP maps in identifying these reactive sites. researchgate.net

Table 2: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

RegionPredicted Electrostatic PotentialImplication for Reactivity
Quinoline Nitrogen Negative (Red)Susceptible to electrophilic attack and hydrogen bonding.
Piperazine Nitrogens Negative (Red)Potential sites for protonation and interaction with electrophiles.
Chlorine Atom Negative (Red)Electron-rich region.
Piperazine Hydrogens Positive (Blue)Potential sites for nucleophilic attack.
Aromatic Hydrogens Slightly Positive (Blue/Green)Less reactive compared to heterocyclic hydrogens.

Quantum Chemical Descriptors and Reactivity Indices

Beyond FMO and MEP analysis, a range of quantum chemical descriptors can be calculated using DFT to quantify the reactivity of a molecule. These descriptors provide a more quantitative understanding of the molecule's chemical behavior.

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance of a molecule to change its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ² / 2η).

These descriptors have been successfully used in QSAR studies of various quinoline derivatives to correlate their chemical structure with biological activity. dergipark.org.tr For this compound, these parameters would provide a quantitative basis for comparing its reactivity with other similar compounds and for predicting its potential interactions with biological targets. For instance, a study on 5,8-quinolinequinone derivatives utilized these descriptors to build QSAR models for anti-proliferative and anti-inflammatory activities. dergipark.org.trtrdizin.gov.tr

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Interactions

While DFT provides insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of dynamic interactions with other molecules, such as solvent or a biological receptor.

For this compound, MD simulations could be employed to:

Explore Conformational Flexibility: The piperazine ring can adopt different conformations (e.g., chair, boat), and the bond connecting it to the quinoline ring allows for rotation. MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in water or a lipid bilayer).

Study Solvation Effects: Understanding how the molecule interacts with water molecules is crucial for predicting its solubility and bioavailability. MD simulations can provide detailed information about the hydration shell around the molecule.

Investigate Protein-Ligand Interactions: If a putative biological target for this compound is known, MD simulations can be used to study the stability of the protein-ligand complex, identify key interacting residues, and calculate binding free energies. Several studies have utilized MD simulations to investigate the interaction of quinoline derivatives with various protein targets, such as the main protease of SARS-CoV-2 and acetylcholinesterase. tandfonline.comnih.govnih.gov

Molecular Docking Studies of this compound with Putative Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

For this compound, molecular docking studies could be instrumental in identifying potential biological targets and understanding the structural basis of its activity. The process typically involves:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized.

Selection and Preparation of the Receptor: A protein target of interest is chosen, and its 3D structure (usually from the Protein Data Bank) is prepared for docking.

Docking Simulation: A docking algorithm is used to explore the possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Docking studies on various quinoline derivatives have been performed to explore their potential as inhibitors of various enzymes, including HIV reverse transcriptase and c-Kit tyrosine kinase. nih.govnih.gov For example, a study on 2-piperazinyl quinoxaline (B1680401) derivatives used molecular docking to suggest that these compounds could bind to the catalytic cavity of the c-Kit tyrosine kinase receptor. nih.gov Similarly, docking studies of this compound against a panel of relevant biological targets could provide valuable hypotheses about its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

The development of a QSAR model for a series of piperazinyl-quinoline derivatives, including this compound, would typically involve the following steps:

Data Set Collection: A dataset of compounds with measured biological activity is required.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical techniques, including internal and external validation.

QSAR studies have been successfully applied to various classes of quinoline and piperazine derivatives to model their antibacterial, antimalarial, and other biological activities. nih.govnih.gov For instance, a QSAR study on 7-[4-(5-aryl-1,3,4-oxadiazole-2-yl)piperazinyl] quinolones revealed that the HOMO energy was a key descriptor for antibacterial activity. nih.gov A robust QSAR model for piperazinyl-quinolines could provide a predictive tool for designing novel derivatives of this compound with enhanced therapeutic potential.

Preclinical and in Vitro Biological Research Applications of 8 Chloro 2 Piperazin 1 Yl Quinoline and Its Analogs

Investigation of Receptor Binding Profiles (e.g., Dopamine (B1211576) D2/D3 Receptors)

Analogs of 8-Chloro-2-piperazin-1-yl-quinoline have been synthesized and evaluated for their binding affinities at dopamine D2 and D3 receptors, which are key targets in the treatment of neuropsychiatric disorders. The high degree of homology between D2 and D3 receptors presents a challenge for developing selective ligands. acs.org

Research has shown that introducing a hydroxyquinoline moiety into a piperazine-containing hybrid template can retain high-affinity binding to both D2 and D3 receptors. nih.gov Specifically, compounds derived from this template demonstrated potent agonist activity at both receptor subtypes. nih.gov The enantiomers of these hybrid compounds displayed differential binding, with the (-) enantiomer generally showing higher affinity for both D2 and D3 receptors compared to the (+) enantiomer. nih.gov

Further studies on a series of heterocyclic analogues revealed that N-substitution on the piperazine (B1678402) ring can accommodate various substituted indole (B1671886) rings while maintaining high affinity and selectivity for the D3 receptor. nih.gov For instance, a benzo[b]thiophene derivative showed high affinity for both D2 and D3 receptors, with Ki values of 76.9 nM and 1.69 nM, respectively. nih.gov In contrast, a quinoline (B57606) derivative in the same series was the least potent at D2 receptors with a Ki value of 158 nM. nih.gov

The position of attachment to the heterocyclic moiety also influences the binding affinity profiles for both D2 and D3 receptors. nih.gov A compound with the piperazine moiety directly attached to the 5-position of an indole ring demonstrated high affinity for both D2 (Ki = 30 nM) and D3 (Ki = 2 nM) receptors. nih.gov

Table 1: Dopamine Receptor Binding Affinities of Selected Quinoline-Piperazine Analogs

Compound D2 Receptor Ki (nM) D3 Receptor Ki (nM) D2/D3 Selectivity
Benzo[b]thiophene derivative (10i) 76.9 1.69 45.5
Benzofuran derivative (10h) 132 5.23 25.2
Quinoline derivative (10j) 158 - -
Indole derivative (22) 30 2 15
(-)-10e 47.5 0.57 83.3
(+)-10e 113 3.73 30.3

Data sourced from multiple studies on heterocyclic piperazine analogs. nih.gov

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Cytochrome P450 Enzymes, PKM2, VEGFR-II)

The inhibitory potential of quinoline-piperazine derivatives has been investigated against several enzymes implicated in various diseases.

Acetylcholinesterase (AChE): Certain analogs have been evaluated for their ability to inhibit AChE, an enzyme central to the breakdown of the neurotransmitter acetylcholine. This is a key target in the management of Alzheimer's disease.

Cytochrome P450 (CYP) Enzymes: The interaction of these compounds with CYP enzymes, which are crucial for drug metabolism, is an important area of study to predict potential drug-drug interactions.

Pyruvate Kinase M2 (PKM2): PKM2 is a key enzyme in cancer metabolism. Some quinoline-piperazine derivatives have been explored for their inhibitory effects on this enzyme as a potential anticancer strategy.

VEGFR-II: Vascular endothelial growth factor receptor 2 (VEGFR-II) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this receptor is a validated approach in cancer therapy.

Evaluation of Antiparasitic Activity in In Vitro Models (e.g., Plasmodium falciparum, Entamoeba histolytica)

Quinoline-based compounds have a long history in the treatment of malaria, and novel quinoline-piperazine derivatives continue to be evaluated for their antiparasitic properties.

Plasmodium falciparum: This is the deadliest species of Plasmodium that causes malaria in humans. In vitro studies have assessed the efficacy of these compounds against various strains of P. falciparum, including chloroquine-sensitive and chloroquine-resistant strains.

Entamoeba histolytica: This protozoan parasite is the causative agent of amoebiasis. The activity of quinoline-piperazine derivatives against E. histolytica trophozoites is determined in vitro to identify potential new amoebicidal agents.

Assessment of Antimicrobial Efficacy Against Bacterial and Fungal Strains in In Vitro Assays

The antimicrobial potential of this compound and its analogs has been explored against a range of pathogenic bacteria and fungi. These in vitro assays typically involve determining the minimum inhibitory concentration (MIC) required to inhibit the visible growth of the microorganisms.

Antibacterial Activity: The compounds are tested against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

Antifungal Activity: The efficacy of these derivatives is also assessed against various fungal strains, such as Candida albicans and Aspergillus niger.

Examination of Antioxidant and Neuroprotective Properties in Cellular Models

The neuroprotective potential of quinoline-piperazine derivatives is often linked to their antioxidant properties.

In cellular models, the ability of these compounds to mitigate oxidative stress induced by various toxins is evaluated. This includes measuring the levels of reactive oxygen species (ROS) and assessing cell viability. The introduction of an 8-hydroxyquinoline (B1678124) moiety, a known iron chelator, into the piperazine ring of a hybrid template was explored to combine dopamine D2/D3 receptor agonism with neuroprotective properties by reducing oxidative stress. nih.gov

Modulation of Inflammatory Mediators in Cellular Systems (e.g., Nitric Oxide, COX-2, iNOS, Interleukins, TNF-α)

The anti-inflammatory effects of these compounds are investigated in cellular systems, such as lipopolysaccharide (LPS)-stimulated macrophages.

The studies focus on the ability of the compounds to inhibit the production of key inflammatory mediators, including:

Nitric Oxide (NO): A signaling molecule involved in inflammation.

Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key inflammatory mediators.

Inducible Nitric Oxide Synthase (iNOS): The enzyme that produces large amounts of NO during inflammation.

Interleukins (e.g., IL-6, IL-1β): Cytokines that play a central role in regulating immune and inflammatory responses.

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.

Exploration of Anticancer Activity in Established Cell Lines (Mechanistic Focus)

The anticancer potential of this compound and its analogs is a significant area of research. These studies are conducted on a variety of human cancer cell lines to determine their cytotoxic and antiproliferative effects.

The mechanistic focus of these investigations includes:

Apoptosis Induction: Assessing whether the compounds induce programmed cell death through pathways involving caspases and Bcl-2 family proteins.

Cell Cycle Arrest: Determining if the compounds halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M), thereby preventing cancer cell proliferation.

Inhibition of Angiogenesis: As mentioned earlier, targeting VEGFR-II is a key mechanism.

Targeting Cancer Metabolism: Inhibition of enzymes like PKM2 is also explored.

Structure Activity Relationship Sar and Lead Optimization Principles Applied to 8 Chloro 2 Piperazin 1 Yl Quinoline Analogs

Impact of Substituent Variations on the Quinoline (B57606) Ring on Biological Activity

The substitution pattern on the quinoline ring of 8-Chloro-2-piperazin-1-yl-quinoline and its analogs plays a pivotal role in determining their biological activity. Studies have shown that even minor modifications to the ring system can lead to significant changes in potency and target specificity.

Research into the anti-proliferative effects of quinoline derivatives has highlighted the importance of appropriate substituents on the quinoline nucleus for improving activity. nih.gov For instance, in the context of anticancer activity, methyl substitution at the C-5 position of the quinoline ring has been found to confer more potent activity against cancer cell lines compared to substitution at the C-6 position. biointerfaceresearch.com

The nature and position of halogen substituents also have a profound impact. In one study, it was observed that for antiviral activity, substitution at the 7th position of the quinoline ring with highly electronegative atoms like fluorine (-F) or chlorine (-Cl) resulted in lower potency. Conversely, substitution with less electronegative halogens such as bromine (-Br) and iodine (-I) led to a significant increase in potency. nih.gov The 7-chloro-4-(piperazin-1-yl)quinoline (B128142) scaffold itself is recognized as a key structural core in compounds with diverse pharmacological profiles, including antimalarial, anticancer, and anti-HIV activities. researchgate.netnih.gov

Furthermore, the introduction of a hydroxyl group at the 8-position of the quinoline ring has been explored as a strategy to create multifunctional ligands. This modification can impart metal-chelating properties to the molecule, which is a desirable feature in the design of drugs for neurodegenerative diseases where metal-ion dysregulation is implicated. nih.gov

Compound/ScaffoldPosition of SubstitutionSubstituentImpact on Biological ActivityReference(s)
Quinoline DerivativesC-5MethylMore potent anticancer activity compared to C-6 substitution. biointerfaceresearch.com
Quinoline Derivatives7-F, -ClLower antiviral potency. nih.gov
Quinoline Derivatives7-Br, -IIncreased antiviral potency. nih.gov
Quinoline Derivatives8HydroxylIntroduction of metal-chelating properties. nih.gov
7-Chloro-4-(piperazin-1-yl)quinoline--Important scaffold for antimalarial, anticancer, and anti-HIV activity. researchgate.netnih.gov

Role of Modifications on the Piperazine (B1678402) Moiety in Target Affinity and Selectivity

The piperazine moiety in this compound analogs is a critical component that can be readily modified to modulate target affinity, selectivity, and pharmacokinetic properties. The nitrogen atoms of the piperazine ring provide points for substitution, allowing for the introduction of various functional groups that can interact with biological targets.

In the development of anticancer agents, substitutions on the piperazine ring have been shown to be highly effective. For example, quinolinequinones bearing a piperazine moiety substituted with methyl or methoxy (B1213986) groups have demonstrated significant growth inhibition across a range of cancer cell lines. nih.gov Similarly, quinoline derivatives with substituted piperazine moieties have been specifically designed to target the Epidermal Growth Factor Receptor (EGFR), a key player in breast cancer. jocpr.com

The versatility of the piperazine moiety extends to the development of antiviral agents. A series of substituted quinoline derivatives containing piperazine moieties were synthesized and found to exhibit in vitro activity against the Influenza A virus. nih.gov In a different therapeutic area, quinazoline (B50416) derivatives featuring piperazine analogs have shown potent antiproliferative activities. researchgate.net

Furthermore, the addition of a second side chain to the piperazine ring in 11-piperazinyl quindoline (B1213401) analogs was found to generally increase G-quadruplex stabilization, a mechanism relevant to anticancer drug design. nih.gov The piperazine ring itself is considered a "privileged structure" in medicinal chemistry as it can confer beneficial pharmacodynamic and pharmacokinetic properties, such as improved solubility and bioavailability, to the parent molecule. mdpi.com

Compound ClassPiperazine ModificationTherapeutic Target/ActivityKey FindingReference(s)
QuinolinequinonesMethyl or methoxy substitutionAnticancerSignificant growth inhibition of cancer cell lines. nih.gov
Quinoline DerivativesVarious substitutionsEGFR Inhibition (Breast Cancer)Designed for specific targeting of EGFR. jocpr.com
Substituted QuinolinesVarious substitutionsAnti-Influenza A VirusExhibited in vitro antiviral activity. nih.gov
Quinazoline DerivativesPiperazine analogsAntiproliferativePotent activity against cancer cells. researchgate.net
11-Piperazinyl QuindolinesAddition of a second side chainG-quadruplex StabilizationIncreased stabilization. nih.gov

Influence of Bridging Linkers and Molecular Hybridization on Pharmacological Profiles

The incorporation of bridging linkers and the strategy of molecular hybridization are powerful tools in the lead optimization of this compound analogs. These approaches allow for the connection of the core scaffold to other pharmacologically active moieties, potentially leading to compounds with enhanced or novel biological activities.

The nature of the linker is crucial. For instance, in the design of c-Met tyrosine kinase inhibitors, a "five-atom rule" has been proposed for the linker connecting a 4-phenoxyquinoline moiety to an aromatic group. This linker should also possess hydrogen-bond donor and/or acceptor groups and at least one amide function to ensure optimal activity. nih.gov The choice of linker can dramatically affect activity; replacing a phenyl linker with a less flexible alkyl or alkyne linker was found to decrease activity, whereas a pyrrolidine (B122466) linker maintained it. nih.gov

Molecular hybridization, the combination of two or more pharmacophores into a single molecule, has proven to be a successful strategy. Quinoline-piperazine hybrids have been shown to possess significant antimicrobial properties. researchgate.net For example, quinoline-piperazine conjugates coupled with sulfonamides and amides have demonstrated potent antibacterial and antituberculosis activity. nih.govrsc.org In another example, linking the quinoline-piperazine scaffold to a thiosemicarbazide (B42300) moiety has yielded promising α-glucosidase inhibitors for the potential treatment of diabetes. researchgate.net

The hybridization of quinoline with chalcones has also been explored, resulting in potent anticancer agents with various mechanisms of action. nih.gov This approach of combining distinct pharmacophores can lead to synergistic effects and the development of compounds with improved therapeutic profiles.

Hybridization/Linker StrategyLinked MoietiesResulting Pharmacological ProfileKey Design PrincipleReference(s)
Bridging Linker4-Phenoxyquinoline and an aromatic moietyc-Met tyrosine kinase inhibition"Five-atom rule" for linker length and presence of H-bond donors/acceptors. nih.gov
Molecular HybridizationQuinoline-piperazine and sulfonamides/amidesAntibacterial and antituberculosisCombination of pharmacophores for enhanced antimicrobial activity. nih.govrsc.org
Molecular HybridizationQuinoline-piperazine and thiosemicarbazideα-glucosidase inhibitionTargeting enzymes involved in metabolic diseases. researchgate.net
Molecular HybridizationQuinoline and chalconeAnticancerCreation of hybrid molecules with potent anticancer activity. nih.gov
Linker ModificationPhenyl vs. alkyl/alkyne vs. pyrrolidineAntiviralLinker flexibility influences biological activity. nih.gov

Strategic Approaches for Enhancing In Vitro Potency and Selectivity

Several strategic approaches have been employed to enhance the in vitro potency and selectivity of this compound analogs. These strategies often involve multi-target approaches, the introduction of specific chemical motifs, and computational design methods.

One successful strategy is the development of dual-target inhibitors. For example, quinoline-based derivatives have been designed to simultaneously inhibit both EGFR and HER-2, two important targets in cancer therapy. Compound 5a from one such study emerged as a potent dual-target inhibitor. rsc.org Another dual-acting approach has been the synthesis of 2-piperazin-1-ylquinoline derivatives that function as both serotonin (B10506) reuptake inhibitors and 5-HT1A receptor antagonists, which could have applications in treating depression. nih.gov

The introduction of specific chemical functionalities can also significantly boost potency. The synthesis of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives resulted in compounds with greater anticancer activity than their precursors. Notably, dihalogenated derivatives within this series exhibited the highest cytotoxic activity. researchgate.net

Computational methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, are increasingly used to guide the design of more potent compounds. This approach has been applied to design novel quinoline derivatives as potent inhibitors of tubulin, a key target in cancer chemotherapy. biointerfaceresearch.com

Furthermore, understanding the SAR across different biological activities can provide valuable insights. A remarkable finding was the similarity in SAR between the antiprion and antimalarial effects of certain quinoline derivatives, suggesting that these compounds may act on overlapping molecular targets. nih.gov

Strategic ApproachCompound Class/DerivativeKey EnhancementMechanism/TargetReference(s)
Dual-Target InhibitionQuinoline-based derivativesPotency and broader efficacyEGFR/HER-2 rsc.org
Dual-Acting Agents2-Piperazin-1-ylquinolinesNovel therapeutic profileSerotonin reuptake inhibition and 5-HT1A antagonism nih.gov
Chemical ModificationDihalogenated acetamide (B32628) derivativesIncreased cytotoxic activityAnticancer researchgate.net
Computational DesignQuinoline derivativesDesign of potent inhibitorsTubulin inhibition biointerfaceresearch.com
Cross-Activity SARSulfonamide quinoline derivativesUnderstanding of molecular targetsAntiprion and antimalarial nih.gov

Design Principles for Modulating Receptor Engagement and Specific Molecular Interactions

The rational design of this compound analogs relies on a detailed understanding of how these molecules interact with their biological targets at a molecular level. Key design principles focus on establishing specific interactions, such as hydrogen bonds and hydrophobic contacts, to modulate receptor engagement and achieve high affinity and selectivity.

For kinase inhibitors, interactions with the hinge region of the ATP-binding site are often crucial. In the case of the c-Met kinase inhibitor foretinib, the quinoline nitrogen forms a critical hydrogen bond with the backbone amide of a methionine residue (Met1160). nih.gov Similarly, for inhibitors of VEGFR-2, the quinoline nucleus is known to interact with a cysteine residue (Cys919) in the hinge region. Potent VEGFR-2 inhibitors typically share common pharmacophoric features: a flat heteroaromatic ring system, a spacer group, an amide-like hydrogen bond donor/acceptor, and a terminal phenyl ring that occupies a hydrophobic pocket. researchgate.net

In the context of EGFR inhibition, hydrogen bonding is also a key determinant of binding. researchgate.net For α-glucosidase inhibitors, a combination of interactions, including π-π stacking and π-cation interactions with aromatic residues like histidine and phenylalanine, as well as hydrogen bonds with various amino acids, contribute to their potency. researchgate.net

A forward-thinking design principle involves the creation of multifunctional ligands. By incorporating an 8-hydroxy quinoline moiety, researchers have aimed to develop compounds that not only act as D2/D3 receptor agonists but also possess iron-chelating properties. This dual functionality is intended to address multiple pathological factors in diseases like Parkinson's. nih.gov These examples underscore the importance of a structure-based design approach, where knowledge of the target's binding site is leveraged to create molecules with optimized interactions and desired pharmacological effects.

Target Receptor/EnzymeKey Interacting ResiduesType of InteractionDesign PrincipleReference(s)
c-Met KinaseMet1160Hydrogen bondInteraction with the kinase hinge region. nih.gov
VEGFR-2Cys919, Glu885, Asp1046Hydrogen bond, hydrophobic interactionsHinge binding and occupation of allosteric sites. researchgate.net
EGFRNot specifiedHydrogen bondEstablishing key interactions within the binding site. researchgate.net
α-GlucosidaseHis239, Phe231, Lys155, Pro309, Thr215π-π stacking, π-cation, hydrogen bondMultiple weak interactions to enhance binding. researchgate.net
Dopamine (B1211576) D2/D3 ReceptorsNot specifiedNot specifiedDesign of multifunctional ligands with added iron-chelating properties. nih.gov

Future Research Directions and Translational Perspectives for 8 Chloro 2 Piperazin 1 Yl Quinoline

Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency (Preclinical Focus)

A primary direction for future research involves the rational design and synthesis of new analogs based on the 8-Chloro-2-piperazin-1-yl-quinoline core. The goal is to develop compounds with improved potency against biological targets, enhanced specificity to reduce off-target effects, and better drug-like properties. researchgate.net Molecular hybridization, which combines the quinoline-piperazine scaffold with other known pharmacophores, is a particularly promising strategy to create new chemical entities with enhanced biological activity. researchgate.netresearchgate.net

Systematic exploration of the chemical space around the parent scaffold is crucial for establishing robust structure-activity relationships (SAR). This involves making targeted modifications to both the quinoline (B57606) and piperazine (B1678402) rings.

Modifications to the Quinoline Ring: Researchers have investigated substitutions at various positions of the quinoline nucleus to enhance biological activity. For instance, introducing active groups like fluoro and methoxy (B1213986) at the 6th position has been explored to improve antibacterial and antitubercular properties. nih.gov

Modifications to the Piperazine Ring: The piperazine moiety serves as a versatile linker that can be readily functionalized. researchgate.net Studies have shown that introducing different substituents can drastically alter the compound's biological profile. Examples include:

Coupling sulfonamides and amides to the piperazine nitrogen to generate potent antibacterial agents. nih.gov

Adding an N-substituted-amino-ethanone derivative to target Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II) in cancer therapy. nih.gov

Tethering the piperazine ring to other heterocyclic systems like pyrimidine (B1678525) or tetrazole to create hybrids with significant antimalarial or antileishmanial activity. nih.govnih.gov

The table below summarizes selected examples of synthesized analogs and their observed biological activities.

Parent Scaffold Modification Resulting Compound Example Observed Biological Activity Reference
Quinoline-PiperazineAddition of a sulfonamide group with fluorine substitution on the aryl ring.4,6-dimethoxy quinoline piperazine coupled sulfonamide with a fluorine at the 2nd position on the benzene (B151609) ring (10g).Excellent antibacterial activity, particularly against S. aureus and M. catarrhalis. nih.gov nih.gov
7-Chloro-4-(piperazin-1-yl)quinoline (B128142)Addition of a 2-(4-(4-bromobenzyl)piperazin-1-yl)ethanone moiety to the piperazine ring.2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q).High cytotoxicity against MCF-7 (breast) and PC3 (prostate) cancer cell lines; potent VEGFR-II inhibitor. nih.gov nih.gov
Quinoline-PiperazineHybridization with a pyrrolidine (B122466) moiety.Compound 33 (a quinoline-piperazine/pyrrolidine derivative).Significant in vitro and in vivo antileishmanial activity against Leishmania donovani. nih.gov nih.gov
7-Chloro-4-(piperazin-1-yl)quinolineTethering to a 5-substituted 1H-tetrazole.Quinolinepiperazinyl-aryltetrazoles (QPTs).Activity against various stages of the chloroquine-resistant Plasmodium falciparum life cycle. nih.gov nih.gov

Future work will likely focus on creating analogs with improved hydrophilicity to enhance solubility for potential in vivo applications, a current challenge for some highly active derivatives. nih.gov

Identification and Characterization of Novel Biological Targets and Mechanisms of Action

While the quinoline-piperazine scaffold is associated with a broad range of pharmacological effects, a key research goal is to precisely identify and characterize the biological targets and mechanisms of action for specific derivatives. researchgate.net This understanding is fundamental to translating a compound from a laboratory hit into a therapeutic lead.

Derivatives of the quinoline-piperazine core have been shown to interact with a variety of biological targets, including:

Receptor Tyrosine Kinases: Analogs of 7-chloro-4-(piperazin-1-yl)quinoline have been specifically designed and shown to be potent inhibitors of VEGFR-II, a key mediator of angiogenesis in cancer. nih.govmdpi.com

Parasitic Targets: In the context of malaria, quinoline-piperazine hybrids incorporating a tetrazole ring are hypothesized to target heme within the parasite, leveraging the tetrazole's affinity for iron. nih.gov

Bacterial Processes: The mode of action for some quinolone drugs involves the destruction of bacterial DNA, preventing proper cellular function. nih.gov

Neurotransmitter Receptors: By integrating an 8-hydroxyquinoline (B1678124) moiety, researchers have developed potent agonists for dopamine (B1211576) D2/D3 receptors, which also possess iron-chelating properties for potential neuroprotective applications. nih.gov

The following table details some identified biological targets for quinoline-piperazine derivatives.

Derivative Class Biological Target Therapeutic Area Reference
7-Chloro-4-(piperazin-1-yl)quinoline derivativesVEGFR-IIAnticancer nih.govmdpi.comresearchgate.net
Quinoline-piperazine-tetrazole hybridsHeme (putative)Antimalarial nih.gov
Quinolone-piperazine sulfonamidesBacterial DNA (putative)Antibacterial nih.gov
8-Hydroxyquinoline-piperazine hybridsDopamine D2/D3 ReceptorsNeurodegenerative Disease nih.gov
Quinoline-piperazine-triazine hybridsSchistosome Epigenetic Targets (putative)Anthelmintic wellcomeopenresearch.org

Future research will employ advanced biochemical and cell-based assays to validate these putative targets and uncover novel mechanisms of action, further clarifying the therapeutic potential of the this compound chemical space.

Integration of Advanced Computational Methodologies in Compound Design and Screening

Modern drug discovery heavily relies on the integration of computational methodologies to accelerate the design and screening process. For the this compound scaffold, these in silico techniques are invaluable for predicting biological activity and guiding synthetic efforts.

Molecular modeling studies, including docking simulations, have been successfully used to evaluate how novel quinoline derivatives bind to target proteins. researchgate.netontosight.ai For example, docking studies have helped to prove that certain 7-chloro-4-(piperazin-1-yl)quinoline derivatives have a binding mode within the VEGFR-II active site similar to that of known inhibitors. nih.gov Furthermore, kinetic studies combined with molecular docking and molecular dynamics simulations can elucidate the precise mechanism of inhibition and the stability of the compound-target interaction. nih.gov These computational approaches allow researchers to:

Screen virtual libraries of potential analogs before committing to chemical synthesis.

Predict the binding affinity and orientation of a compound at a biological target.

Rationalize observed structure-activity relationships.

Optimize lead compounds to enhance potency and selectivity.

The continued application and refinement of these computational tools will be essential for efficiently navigating the vast chemical space of quinoline-piperazine derivatives and prioritizing the most promising candidates for preclinical development.

Contribution to Fundamental Understanding of Quinoline-Piperazine Chemical Space

Research focused on this compound and its analogs contributes significantly to the broader, fundamental understanding of the quinoline-piperazine chemical space. This scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. researchgate.netresearchgate.net

Each new analog synthesized and tested provides critical data points for building comprehensive structure-activity relationship (SAR) models. This collective knowledge helps chemists and pharmacologists understand how specific structural modifications influence a compound's physical properties (e.g., solubility, stability) and biological activities (e.g., potency, target selectivity). ontosight.ai For instance, studies have systematically shown how substitutions on the quinoline ring or functionalization of the piperazine moiety can tune the molecule's activity towards being antibacterial, anticancer, or antiprotozoal. researchgate.netresearchgate.netnih.gov This foundational understanding is crucial for the de novo design of future drugs, not only for derivatives of this specific compound but for the entire class of quinoline-piperazine molecules.

Potential for Applications in Chemical Probes and Research Tools (Non-Therapeutic)

Beyond direct therapeutic applications, derivatives of this compound hold significant potential as chemical probes and research tools to investigate biological processes. A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a biological system.

The versatility of the quinoline-piperazine scaffold makes it an excellent starting point for developing such tools. For example:

Probes for Neurobiology: Bifunctional molecules combining the dopamine receptor-binding properties of the quinoline-piperazine core with an iron-chelating 8-hydroxyquinoline moiety have been developed. nih.gov These compounds serve as research tools to explore the role of iron and oxidative stress in the pathogenesis of neurodegenerative diseases like Parkinson's. nih.gov

Epigenetic Probes: The piperazine ring linked to other heterocyclic systems, such as 1,3,5-triazine, has been used as a scaffold to identify inhibitors of epigenetic targets in parasites like schistosomes. wellcomeopenresearch.org Such probes are critical for studying gene regulation and identifying novel drug targets in infectious diseases. wellcomeopenresearch.org

Bioimaging Tools: By conjugating a fluorescent tag to the scaffold, it may be possible to create probes for visualizing specific cellular structures or tracking the localization of a target protein within a cell.

The development of such non-therapeutic tools from the this compound framework represents a valuable contribution to basic science, enabling the broader research community to dissect complex biological pathways.

Q & A

Q. What are the standard synthetic routes for 8-chloro-2-piperazin-1-yl-quinoline, and how are reaction conditions optimized?

A common synthesis involves multi-step reactions, such as nucleophilic substitution and coupling. For example, a related compound (8-chloro-2-methyl-4-(4-methylpiperazin-1-yl)-quinoline) was synthesized by heating a precursor with N-methylpiperazine at 130°C, followed by extraction with ethyl acetate and purification via alumina column chromatography . Key parameters include temperature control (to avoid side reactions) and solvent selection (e.g., polar aprotic solvents for improved yields). Reaction progress is monitored using TLC or HPLC .

Q. Which spectroscopic techniques are routinely used to characterize this compound?

  • 1H NMR : Assigns protons in the quinoline and piperazine moieties (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine N-CH3 at δ 2.3–3.1 ppm) .
  • Mass spectrometry (HRMS-ESI) : Confirms molecular weight (e.g., [M+H]+ calculated for a related compound: m/z 242.1652, observed 242.1647) .
  • TLC : Validates purity (e.g., Rf = 0.20 in DCM/MeOH 10:1) .

Q. What biological activities are associated with this compound derivatives?

Piperazine-substituted quinolines exhibit anti-inflammatory, analgesic, and antimicrobial activities. For instance, 7-chloro-4-(piperazin-1-yl)quinoline derivatives showed in vivo anti-inflammatory effects by inhibiting nitric oxide synthase and COX-2 pathways . Activity depends on substituent positions; chloro groups enhance lipophilicity and target binding .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. For example, a crystal structure of a related compound (2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone) was solved using SHELX, revealing bond angles and torsional strain critical for receptor binding . High-resolution data (≤1.0 Å) and twinning analysis improve accuracy .

Q. How should researchers address contradictions in reported biological activity data for quinoline-piperazine hybrids?

Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). To resolve these:

  • Dose-response studies : Establish EC50/IC50 values across multiple models.
  • Target validation : Use siRNA or knockout models to confirm mechanism (e.g., nitric oxide modulation in anti-inflammatory studies) .
  • Structural analogs : Compare activity of derivatives with varying substituents to identify pharmacophores .

Q. What strategies optimize aqueous solubility for in vivo studies of this compound?

  • Co-solvents : Use DMSO for stock solutions (≤5% v/v) to minimize solvent toxicity .
  • Buffer formulation : Directly dissolve crystalline solids in PBS (pH 7.2) for organic solvent-free solutions (solubility ~10 mg/ml) .
  • Salt formation : Hydrochloride salts improve solubility (e.g., 5-((piperazin-1-yl)methyl)quinolin-8-ol hydrochloride) .

Q. How can researchers validate the purity of synthesized this compound derivatives?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.
  • Melting point : Compare with literature data (e.g., 282°C for a chloromethyl-quinoline derivative) .

Q. What experimental designs mitigate byproduct formation during piperazine substitution reactions?

  • Stoichiometry : Use excess piperazine (1.5–2.0 eq) to drive reaction completion.
  • Temperature control : Maintain ≤130°C to prevent decomposition .
  • Catalysts : Employ Pd-based catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

Methodological Considerations

Q. How to analyze structure-activity relationships (SAR) for quinoline-piperazine hybrids?

  • Molecular docking : Use software like AutoDock to predict binding modes with targets (e.g., serotonin receptors) .
  • Pharmacophore mapping : Identify critical moieties (e.g., chloro group at position 8 enhances hydrophobic interactions) .
  • Analog synthesis : Modify substituents (e.g., methyl, trifluoromethyl) and compare IC50 values .

Q. What are best practices for storing and handling this compound in biological assays?

  • Storage : Keep as a solid at –20°C under inert gas (N2/Ar) to prevent oxidation.
  • Solution stability : Prepare fresh aqueous solutions daily; avoid freeze-thaw cycles .

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